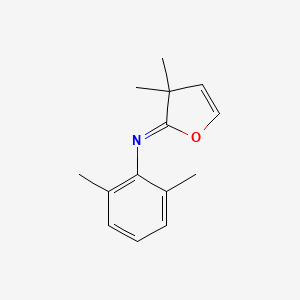
Bismuth, dichloro(4-methoxy-2-methylphenyl)bis(2-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth, dichloro(4-methoxy-2-methylphenyl)bis(2-methylphenyl)- is a complex organobismuth compound. Organobismuth compounds are known for their diverse applications in organic synthesis, catalysis, and medicinal chemistry due to their unique properties and relatively low toxicity compared to other heavy metals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bismuth, dichloro(4-methoxy-2-methylphenyl)bis(2-methylphenyl)- typically involves the reaction of bismuth trichloride with 4-methoxy-2-methylphenyl and 2-methylphenyl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the bismuth compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures the consistency and safety of the produced compound .
Analyse Chemischer Reaktionen
Types of Reactions
Bismuth, dichloro(4-methoxy-2-methylphenyl)bis(2-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: It can be reduced to lower oxidation state bismuth compounds.
Substitution: Ligands can be substituted with other organic or inorganic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth(V) compounds, while reduction may produce bismuth(I) compounds .
Wissenschaftliche Forschungsanwendungen
Bismuth, dichloro(4-methoxy-2-methylphenyl)bis(2-methylphenyl)- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions requiring mild and selective conditions.
Biology: Investigated for its potential antimicrobial properties and its ability to inhibit certain enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Bismuth, dichloro(4-methoxy-2-methylphenyl)bis(2-methylphenyl)- exerts its effects involves several pathways:
Molecular Targets: The compound interacts with various enzymes and proteins, inhibiting their activity.
Pathways Involved: It can disrupt cellular processes by binding to thiol groups in proteins, leading to enzyme inhibition and altered cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bismuth(III) chloride: A simpler bismuth compound used in similar applications but with different reactivity and properties.
Bismuth subsalicylate: Known for its medicinal uses, particularly in gastrointestinal treatments.
Bismuth oxychloride: Used in cosmetics and pigments due to its unique optical properties.
Uniqueness
Bismuth, dichloro(4-methoxy-2-methylphenyl)bis(2-methylphenyl)- is unique due to its specific ligand structure, which imparts distinct reactivity and selectivity in chemical reactions. Its relatively low toxicity and versatile applications make it a valuable compound in various fields .
Eigenschaften
CAS-Nummer |
823213-34-9 |
|---|---|
Molekularformel |
C22H23BiCl2O |
Molekulargewicht |
583.3 g/mol |
IUPAC-Name |
dichloro-(4-methoxy-2-methylphenyl)-bis(2-methylphenyl)bismuth |
InChI |
InChI=1S/C8H9O.2C7H7.Bi.2ClH/c1-7-4-3-5-8(6-7)9-2;2*1-7-5-3-2-4-6-7;;;/h3,5-6H,1-2H3;2*2-5H,1H3;;2*1H/q;;;+2;;/p-2 |
InChI-Schlüssel |
GPPLYQCJQUIDBL-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC=CC=C1[Bi](C2=C(C=C(C=C2)OC)C)(C3=CC=CC=C3C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-one](/img/structure/B14215918.png)
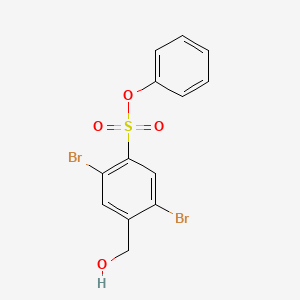
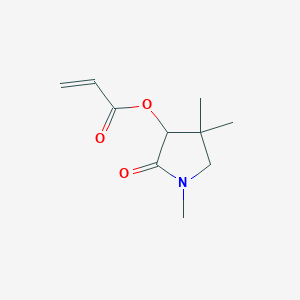


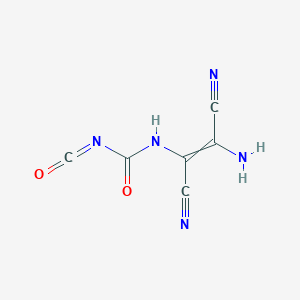
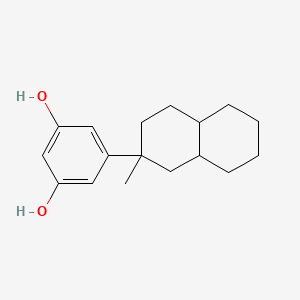
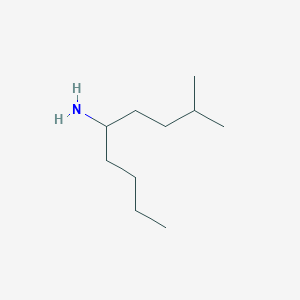
![1,1'-{(5-Bromo-1,3-phenylene)bis[oxy(6-nitro-3,1-phenylene)oxymethylene]}dibenzene](/img/structure/B14215956.png)


![1-{(3R)-3-[(Cyclohex-1-en-1-yl)oxy]butoxy}-2-diazonioethen-1-olate](/img/structure/B14215968.png)
![1-{[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}pentan-2-one](/img/structure/B14215969.png)
